Einecs 234-648-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

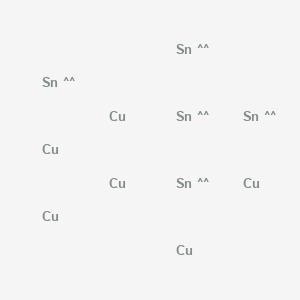

Copper, compound with tin (6:5), also known as Cu6Sn5, is an intermetallic compound formed between copper and tin. This compound is significant in various industrial applications due to its unique properties, such as high hardness and brittleness. It is commonly found at the interface of tin-plated copper alloys and is known for its role in soldering and electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper, compound with tin (6:5), is typically formed through the diffusion of tin into copper. This process occurs when tin is plated onto a copper substrate, and the two metals interact at elevated temperatures. The intermetallic compound initially forms at the interface of the plating and the base metal and grows until all the tin is consumed .

Industrial Production Methods

In industrial settings, the formation of copper, compound with tin (6:5), can be achieved through various tin plating methods, including:

Commercial Hot Dipped Tin: Tin is applied from a molten bath, quickly forming an intermetallic layer of 20-40 microns in thickness.

Air Leveled Tin: Tin is applied from a molten bath with air jets, allowing a thicker tin layer to be produced.

Electrotinned: Tin is applied without hot molten tin, resulting in little or no intermetallic formation during the plating process.

Reflow Tin: Starts as electrotinned, but furnace treatment to melt the tin initiates a thin layer of intermetallic.

Chemical Reactions Analysis

Types of Reactions

Copper, compound with tin (6:5), undergoes various chemical reactions, including:

Oxidation: The compound is easily oxidized at the surface, which can affect its contact resistance and solderability.

Reduction: The compound can be reduced under certain conditions, although specific details on reduction reactions are less common.

Substitution: The compound can participate in substitution reactions where tin atoms are replaced by other metals.

Common Reagents and Conditions

Common reagents used in reactions involving copper, compound with tin (6:5), include:

Oxygen: For oxidation reactions.

Hydrochloric Acid: For dissolution and analysis of the compound.

Other Metals: For substitution reactions.

Major Products Formed

The major products formed from reactions involving copper, compound with tin (6:5), include various oxides and substituted intermetallic compounds, depending on the specific reaction conditions .

Scientific Research Applications

Copper, compound with tin (6:5), has several scientific research applications, including:

Chemistry: Used in studies of intermetallic compounds and their properties.

Biology: Investigated for its potential biological effects and interactions with biological molecules.

Medicine: Explored for its potential use in medical devices and implants due to its unique properties.

Industry: Widely used in soldering and electronic applications, where its high hardness and brittleness are advantageous .

Mechanism of Action

The mechanism by which copper, compound with tin (6:5), exerts its effects involves the formation of a stable intermetallic layer at the interface of tin and copper. This layer acts as a “glue” that holds the two metals together, providing mechanical stability and resistance to oxidation. The compound’s high hardness and brittleness are due to the strong atomic bonding between copper and tin atoms .

Comparison with Similar Compounds

Similar Compounds

Copper, compound with tin (31):

Nickel, compound with tin (34):

Uniqueness

Copper, compound with tin (6:5), is unique due to its specific atomic ratio and resulting properties. Compared to Cu3Sn, Cu6Sn5 has a different crystal structure and mechanical properties. Similarly, Ni3Sn4 has different thermal and electrical properties compared to Cu6Sn5, making each compound suitable for different applications .

Properties

CAS No. |

12019-69-1 |

|---|---|

Molecular Formula |

Cu6Sn5 |

Molecular Weight |

974.8 g/mol |

InChI |

InChI=1S/6Cu.5Sn |

InChI Key |

FZHWCQIYQKQOBP-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sn].[Sn].[Sn].[Sn].[Sn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.